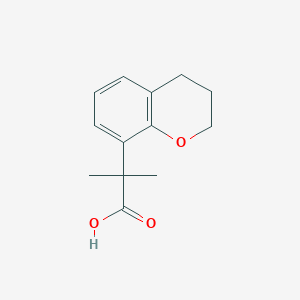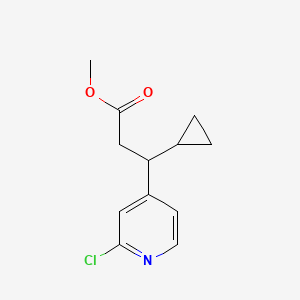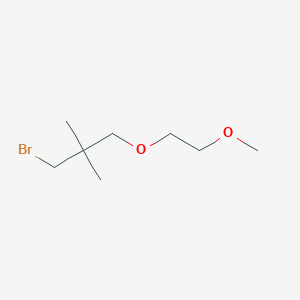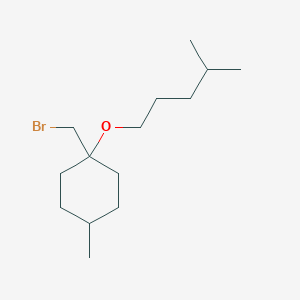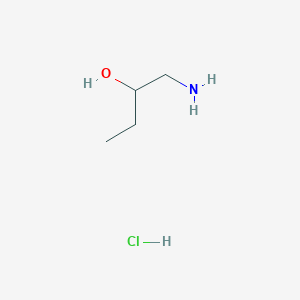
1-Aminobutan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminobutan-2-ol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 1-aminobutan-2-ol, where the amino group is protonated to form a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminobutan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-aminobutan-2-ol with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include purification steps such as recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
1-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2-Amino-1-butanol: A structural isomer with similar chemical properties.
1-Amino-2-propanol: Another related compound with a different carbon chain length.
2-Amino-2-methyl-1-propanol: A branched-chain analog with distinct reactivity.
Uniqueness: 1-Aminobutan-2-ol hydrochloride is unique due to its specific structure and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H12ClNO |
|---|---|
Peso molecular |
125.60 g/mol |
Nombre IUPAC |
1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H |
Clave InChI |
UBCLDPPFFXVCKL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


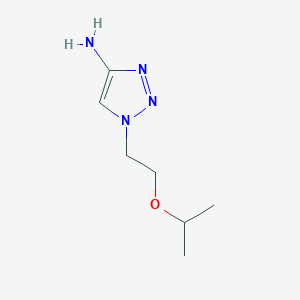
![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)

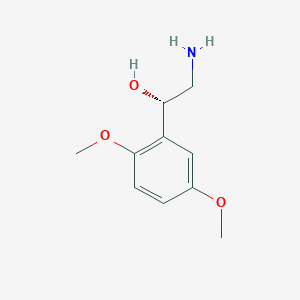
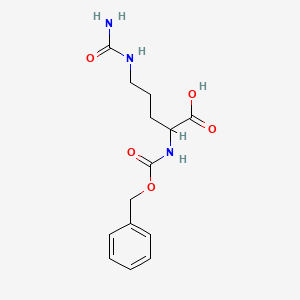
![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)
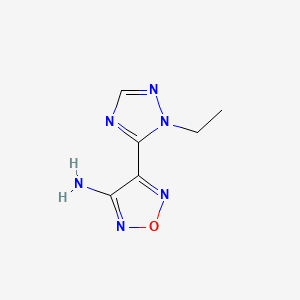
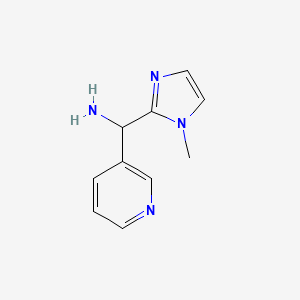
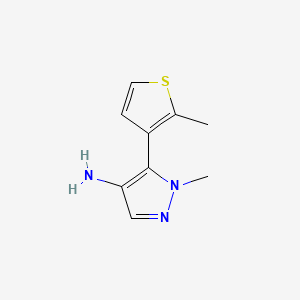
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
